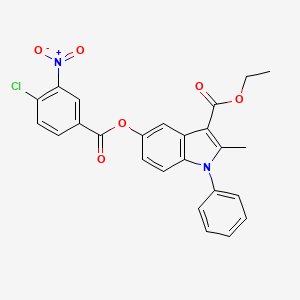

ethyl 5-(4-chloro-3-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Description

Ethyl 5-(4-chloro-3-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic indole derivative characterized by a complex substitution pattern. Key structural features include:

- Ethyl ester at position 3 of the indole core.

- 4-Chloro-3-nitrobenzoyloxy group at position 5, introducing strong electron-withdrawing effects.

- Methyl substituent at position 2 and phenyl at position 1, contributing steric bulk and aromatic interactions.

This compound’s design likely targets applications in medicinal chemistry or materials science, leveraging the nitro and chloro groups for enhanced reactivity or binding specificity.

Properties

IUPAC Name |

ethyl 5-(4-chloro-3-nitrobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN2O6/c1-3-33-25(30)23-15(2)27(17-7-5-4-6-8-17)21-12-10-18(14-19(21)23)34-24(29)16-9-11-20(26)22(13-16)28(31)32/h4-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYCBOLZWRKDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chloro-3-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where the indole derivative is reacted with ethyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Benzoyl Group: The 4-chloro-3-nitrobenzoyl group can be attached to the indole core through an esterification reaction. This involves the reaction of the indole derivative with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((4-chloro-3-nitrobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis agents.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

Reduction of Nitro Group: Formation of the corresponding amino derivative.

Hydrolysis of Ester Group: Formation of the corresponding carboxylic acid.

Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-((4-chloro-3-nitrobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chloro-3-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the nitro and chloro groups may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Substitutional Differences

Key Observations :

Physicochemical and Spectroscopic Properties

Notes:

- The absence of data for the target compound limits direct comparisons. However, the nitro group (absent in analogs) would introduce strong IR absorption near 1520–1350 cm⁻¹ (asymmetric NO₂ stretch) and 870–840 cm⁻¹ (symmetric NO₂ stretch).

- Chloro substituents typically deshield adjacent protons in ¹H-NMR, as seen in compound 5 (δ 7.6–7.7 ppm for chloro-substituted aryl) .

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects: The 4-Cl-3-NO₂-benzoyloxy group in the target compound creates a stronger electron-deficient indole core compared to fluoro or methyl-substituted analogs. This may reduce nucleophilic aromatic substitution reactivity but enhance stability toward oxidation.

Biological Activity

Ethyl 5-(4-chloro-3-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound's chemical structure can be represented as follows:

- Molecular Weight : 478.89 g/mol

- Molecular Formula : C25H19ClN2O6

- LogP : 5.3252 (indicating lipophilicity)

- Polar Surface Area : 76.394 Ų

- Hydrogen Bond Acceptors : 10

| Property | Value |

|---|---|

| Molecular Weight | 478.89 g/mol |

| Molecular Formula | C25H19ClN2O6 |

| LogP | 5.3252 |

| Polar Surface Area | 76.394 Ų |

| Hydrogen Bond Acceptors | 10 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of neuroprotection and enzyme inhibition.

Neuroprotective Effects

Research has indicated that indole-based compounds, including derivatives similar to this compound, exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. For instance, studies have shown that modifications on the indole core can enhance the compound's ability to cross the blood-brain barrier (BBB), thereby improving its efficacy in neurodegenerative conditions .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and enzyme inhibition properties of this compound. For instance:

- Cytotoxicity : The compound demonstrated low cytotoxic effects on various cell lines, suggesting a favorable safety profile.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in Alzheimer's disease pathology.

| Enzyme Type | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.15–32.10 | |

| Butyrylcholinesterase (BChE) | 0.20–37.30 |

These findings suggest that this compound could be a promising candidate for further development as a therapeutic agent targeting cholinergic dysfunction.

Case Studies

Several case studies have highlighted the potential therapeutic applications of indole derivatives in treating neurodegenerative diseases:

- Alzheimer's Disease Models : In animal models, compounds similar to this compound showed significant improvements in cognitive function and memory retention, attributed to their AChE inhibitory activity .

- Neuroprotection Against Oxidative Stress : Studies have indicated that these compounds can mitigate oxidative stress-induced neuronal damage, offering a dual mechanism of action through both cholinergic modulation and antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.